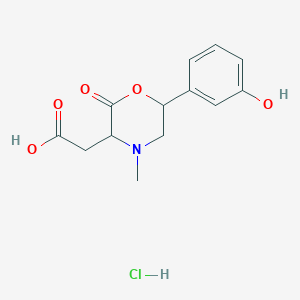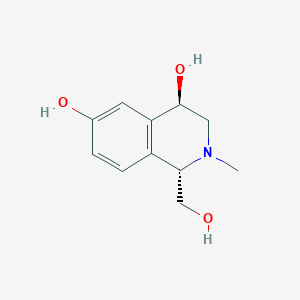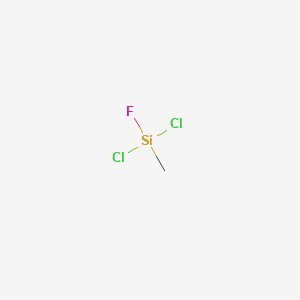
Dichlorofluoromethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorofluoromethylsilane is a chemical compound with the formula CH₂Cl₂SiF It is a member of the organosilicon family, which includes compounds containing carbon-silicon bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorofluoromethylsilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the fluorination of dichloromethylsilane using antimony trifluoride .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of reactive chemicals and the use of specialized equipment to maintain the required reaction conditions. Safety measures are crucial due to the potential hazards associated with the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorofluoromethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include antimony trifluoride for fluorination and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, fluorination reactions can produce difluoromethylsilane, while substitution reactions can yield a variety of organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Dichlorofluoromethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in modifying biological molecules and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of dichlorofluoromethylsilane involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the fluorine atom.
Difluoromethylsilane: Contains two fluorine atoms instead of one.
Dichlorodimethylsilane: Contains two methyl groups instead of one fluorine and one chlorine.
Uniqueness
Dichlorofluoromethylsilane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wider range of chemical reactions and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
420-58-6 |
|---|---|
Molekularformel |
CH3Cl2FSi |
Molekulargewicht |
133.02 g/mol |
IUPAC-Name |
dichloro-fluoro-methylsilane |
InChI |
InChI=1S/CH3Cl2FSi/c1-5(2,3)4/h1H3 |
InChI-Schlüssel |
HAQCYFVZKUAIEU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](F)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


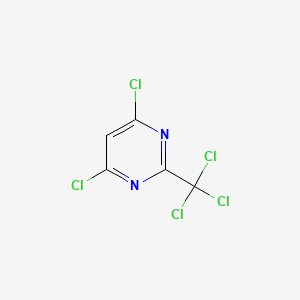
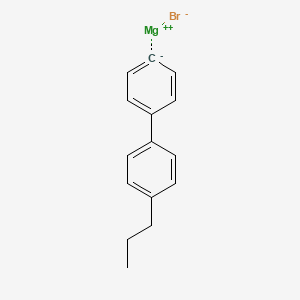
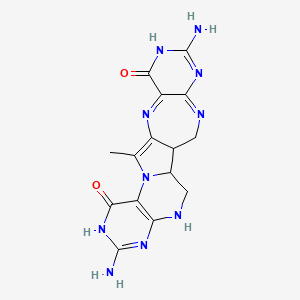

![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
![2-(diethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13424505.png)
pyridine](/img/structure/B13424508.png)
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)



